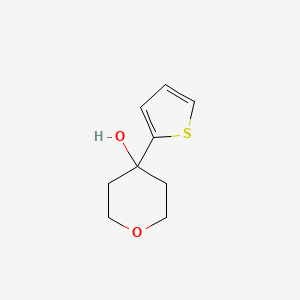

4-Thiophen-2-yloxan-4-ol

Description

Properties

IUPAC Name |

4-thiophen-2-yloxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSTUNZBXSEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity, mild conditions | Requires toxic AlCl₃, multi-step | 64–89 |

| Suzuki-Miyaura | Scalable, high purity | Costly Pd catalysts | 70–85 |

| Prins Cyclization | Atom-economical, single-step | Acid-sensitive substrates | 70–85 |

| Epoxide Ring-Opening | Versatile, modular | Low functional group tolerance | 60–75 |

Chemical Reactions Analysis

Types of Reactions: 4-Thiophen-2-yloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperatures and inert atmospheres.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-Thiophen-2-yloxan-4-ol typically involves the cyclization of thiophene derivatives with oxane precursors under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing Lewis acids as catalysts to promote the reaction between thiophene derivatives and oxane precursors.

- Continuous Flow Synthesis : Employed in industrial settings to ensure consistent quality and yield through automated reactors and precise control of reaction parameters.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for versatile modifications that can lead to new chemical entities with desirable properties.

Research has indicated that this compound exhibits potential bioactive properties:

- Antimicrobial Properties : Studies have shown that compounds derived from this scaffold can inhibit bacterial growth, suggesting applications in developing new antibiotics.

- Anticancer Activity : Investigations into its mechanism of action reveal that it can interact with specific molecular targets involved in cancer progression. For instance, it has been studied for its ability to inhibit the Werner syndrome ATP-dependent helicase (WRN), a target for microsatellite instability (MSI) cancers, leading to DNA damage and apoptotic cell death in cancer cells .

Medicinal Chemistry

The compound is explored for its therapeutic potential in drug development:

- Enzyme Inhibition : It has been investigated as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Compounds derived from this compound have shown IC50 values indicating potent inhibition of COX enzymes compared to standard drugs like celecoxib .

Industrial Applications

In the materials science sector, this compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study focused on the development of thiophen derivatives demonstrated that modifications of this compound could lead to effective WRN inhibitors for MSI cancers. The research highlighted the structure–activity relationship (SAR) that guided the design of more potent inhibitors .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of various derivatives based on this compound through COX and lipoxygenase (LOX) enzyme assays. The results indicated significant inhibition capabilities, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Thiophen-2-yloxan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydrothiopran-4-ol (Thian-4-ol)

- Structure : Features a six-membered thiopyran ring (sulfur atom in the ring) with a hydroxyl group at the 4-position .

- Safety: Requires stringent safety protocols, including eye flushing and medical consultation upon exposure .

Thiophene-2-thiol

- Structure : A thiophene ring substituted with a thiol (-SH) group at the 2-position .

- Key Differences :

- Functional Group : The thiol group is more acidic (pKa ~6.5) compared to the hydroxyl group in 4-Thiophen-2-yloxan-4-ol (pKa ~10–12), leading to distinct reactivity in metal coordination or redox reactions.

- Safety : Thiophene-2-thiol necessitates precautions for skin/eye irritation due to its reactive thiol group .

4-Phenylphenol (Biphenyl-4-ol)

- Structure : A biphenyl system with a hydroxyl group at the 4-position .

- Key Differences: Aromaticity vs. Saturation: The fully aromatic biphenyl system contrasts with the saturated oxane core of this compound, influencing solubility and π-π stacking interactions. Acidity: The phenolic hydroxyl (pKa ~10) is more acidic than the aliphatic hydroxyl in this compound. Toxicity: 4-Phenylphenol exhibits significant toxicity, requiring immediate medical intervention upon ingestion or contact .

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

- Structure : A thiazole ring substituted with a cyclohexylphenyl group .

- Key Differences :

- Core Heterocycle : The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination distinct from the oxane-thiophene hybrid.

- Applications : This compound is used in high-throughput drug discovery pipelines, highlighting the role of heterocyclic diversity in medicinal chemistry .

Comparative Data Table

Research Findings and Implications

- Electronic Hybridization: The combination of oxane and thiophene in this compound may enhance metabolic stability compared to fully aromatic systems like 4-Phenylphenol, which is prone to oxidative degradation .

- Safety: While this compound lacks direct toxicity data, analogs like Tetrahydrothiopran-4-ol suggest that aliphatic alcohols require less stringent handling than thiols or phenols .

- Drug Design : The structural flexibility of oxane-thiophene hybrids could bridge gaps between saturated heterocycles (e.g., thiopyrans) and aromatic systems (e.g., thiazoles), enabling tailored pharmacokinetic properties .

Q & A

Q. What are the critical steps in designing a synthesis protocol for 4-Thiophen-2-yloxan-4-ol to ensure reproducibility and purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible routes, prioritizing functional group compatibility (e.g., oxolane ring closure with thiophene substitution). Use high-purity reagents and catalysts (e.g., acid-mediated cyclization). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using melting point analysis and ≥95% HPLC purity thresholds. Document all steps in line with standardized experimental protocols, including solvent volumes, temperatures, and stirring rates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Acquire - and -NMR spectra in deuterated solvents (e.g., CDCl) to confirm the oxolane-thiophene linkage. Compare chemical shifts with analogous compounds (e.g., δ ~4.5 ppm for oxolane protons).

- IR : Validate hydroxyl (O–H stretch ~3200–3600 cm) and thiophene C–S bonds (600–800 cm).

- Mass Spectrometry : Use HRMS (ESI/TOF) to verify molecular ion [M+H] and fragmentation patterns.

Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers validate the crystallographic structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a diffractometer with Mo-Kα radiation. Refine data with SHELXL (e.g., SHELX-2018) to model bond lengths, angles, and thermal displacement parameters. Check for R-factor convergence (<5%) and validate hydrogen bonding networks. Compare the final CIF file with Cambridge Structural Database entries for similar oxolane derivatives .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectroscopic outcomes.

- Step 2 : Re-run computational simulations (e.g., DFT/B3LYP/6-31G**) with corrected solvent models or conformational sampling.

- Step 3 : Use statistical tools (e.g., RMSD analysis) to quantify deviations. Publish raw data and workflows in open repositories (e.g., Zenodo) for peer validation .

Q. What strategies optimize the stereoselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Perform kinetic resolution studies to identify rate-limiting steps. Use X-ray crystallography to confirm absolute configuration and correlate with optical rotation data .

Q. How can computational modeling enhance the understanding of this compound's reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with thiophene-recognition sites).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- QM/MM : Combine quantum mechanics (for active site) and molecular mechanics (for protein backbone) to model reaction pathways. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What ethical and technical practices ensure reproducibility when sharing data on this compound?

- Methodological Answer : Adhere to FAIR principles:

- Findable : Assign persistent identifiers (DOIs) via repositories like ChemRxiv.

- Accessible : Use open formats (e.g., .CIF for crystallography, .MNOVA for NMR).

- Interoperable : Include metadata (e.g., instrument parameters, software versions).

- Reusable : Provide experimental protocols in Supplementary Information, citing the Beilstein Journal’s guidelines for compound characterization .

Data Contradiction and Analysis

Q. How to address discrepancies between NMR data and X-ray crystallography results for this compound?

- Methodological Answer :

- Scenario 1 : If NMR suggests multiple conformers but XRD shows a single crystal structure, perform variable-temperature NMR to detect dynamic equilibria.

- Scenario 2 : If XRD bond lengths conflict with DFT predictions, re-optimize the computational model using crystallographic coordinates as input.

Publish a comparative analysis table in the main manuscript, highlighting resolved contradictions .

Collaborative and Interdisciplinary Research

Q. What interdisciplinary approaches are effective for studying this compound's applications in medicinal chemistry?

- Methodological Answer : Combine synthetic chemistry (structure-activity relationships), in silico screening (e.g., pharmacophore modeling), and biological assays (e.g., cytotoxicity on cancer cell lines). Use collaborative platforms like NIH’s PubChem to share bioactivity data and cross-reference with analogs (e.g., thiophene-containing drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.